Ethyl 5-bromo-2-hydroxybenzoate
Overview
Description
Ethyl 5-bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . It has 3 freely rotating bonds .Chemical Reactions Analysis
This compound is used in the preparation of chrysin-substituted salicylate ether compounds . Unfortunately, specific details about the chemical reactions involving this compound are not available.Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 282.6±20.0 °C at 760 mmHg, and a flash point of 124.7±21.8 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 158.4±3.0 cm3 .Scientific Research Applications
1. Synthesis of Novel Chemical Entities
Ethyl 5-bromo-2-hydroxybenzoate is involved in the synthesis of new chemical entities for various applications. A research paper by Kucerovy et al. (1997) described the synthesis of a new chemical entity for the treatment of hyperproliferative and inflammatory disorders and cancer, which involved the use of related compounds in its preparation process (A. Kucerovy, Tangqing Li, K. Prasad, and Oljan Repič, T. Blacklock, 1997).
2. Development of Pharmaceutically Active Compounds
Compounds related to this compound are used in developing pharmaceutically active compounds. A study by Chapman et al. (1971) involved converting similar compounds into various derivatives for pharmacological studies, highlighting its significance in pharmaceutical research (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).
3. Applications in Fluorescence and Crystallography
Research by Ji Chang–you (2012) demonstrates the use of related compounds in hydrothermal synthesis and crystallography. The study focused on the synthesis and fluorescence properties of a new dinuclear Zn(II) complex involving compounds structurally similar to this compound (Ji Chang–you, 2012).
4. Synthesis of Antipsychotic Agents
In the field of neuropsychiatry, compounds related to this compound have been used in the synthesis of potent antipsychotic agents. A paper by Högberg et al. (1990) details the synthesis of a series of potent inhibitors of dopaminergic receptors, indicating the potential of these compounds in developing new treatments for psychiatric disorders (T. Högberg, P. Ström, H. Hall, S. Ögren, 1990).
5. Photodegradation Studies
Studies on the photodegradation of certain compounds, like parabens, which are structurally similar to this compound, have been conducted. Research by Gmurek et al. (2015) focused on the photochemical degradation of hazardous water contaminants, including compounds similar to this compound (M. Gmurek, André F. Rossi, R. C. Martins, R. Quinta-Ferreira, S. Ledakowicz, 2015).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-bromo-2-hydroxybenzoate are currently unknown . More research is required to understand the compound’s role in cellular processes and its downstream effects.
Result of Action
It is known that the compound is used in the preparation of chrysin-substituted salicylate ether compounds, which have potential as nonsteroidal anti-inflammatory agents and anticancer agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as Ethyl 5-bromo-2-hydroxybenzoate, typically react via an SN2 pathway .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that in a free radical reaction, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .
Properties
IUPAC Name |
ethyl 5-bromo-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGILVZCKMMXBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403037 | |
Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37540-59-3 | |
Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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